3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate
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Overview
Description
3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate is a chemical compound known for its unique structural properties and diverse applications in various fields. It is characterized by the presence of two chlorine atoms, two hydroxyl groups, and two sulfonate groups attached to a naphthalene ring. This compound is often used in scientific research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate typically involves the chlorination of 4,5-dihydroxynaphthalene-2,7-disulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3 and 6 positions of the naphthalene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dechlorinated or fully reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of chelating agents and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and sulfonate groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The chlorine atoms may also participate in halogen bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: Lacks the chlorine atoms, resulting in different reactivity and applications.
3,6-Dihydroxynaphthalene-2,7-disulfonic acid: Similar structure but without the chlorine atoms, leading to variations in chemical behavior.
1,8-Dihydroxynaphthalene-3,6-disulfonic acid: Different substitution pattern on the naphthalene ring, affecting its properties.
Uniqueness
3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate is unique due to the presence of both chlorine and hydroxyl groups on the naphthalene ring, which imparts distinct reactivity and makes it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C10H4Cl2O8S2-2 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
3,6-dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H6Cl2O8S2/c11-7-4(21(15,16)17)1-3-2-5(22(18,19)20)8(12)10(14)6(3)9(7)13/h1-2,13-14H,(H,15,16,17)(H,18,19,20)/p-2 |
InChI Key |
MUVMOZAAOKBDPR-UHFFFAOYSA-L |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)[O-])Cl)O)O)Cl)S(=O)(=O)[O-] |
Origin of Product |
United States |
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